Mirabijalone D

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mirabijalone D involves the extraction of rotenoids from the roots of Mirabilis jalapa. The process typically includes:

Extraction: The roots are dried and ground into a fine powder. The powdered roots are then subjected to solvent extraction using ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of automated extraction and chromatography systems enhances the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Mirabijalone D undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are known for their cytotoxic properties.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of Mirabijalone D. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including:

- Cervical Cancer (HeLa)

- Breast Cancer (SKBR-3)

A study demonstrated that this compound significantly inhibited cell viability and proliferation in these lines, suggesting its potential as a chemotherapeutic agent .

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Cervical | HeLa | Significant inhibition |

| Breast | SKBR-3 | Significant inhibition |

Antipsoriatic Potential

Another promising application of this compound is in treating psoriasis. A study focused on the methanol extract of Mirabilis jalapa roots revealed that compounds isolated from the extract, including this compound, exhibited significant antipsoriatic activity both in vitro and in vivo. The results indicated a reduction in psoriatic lesions and inflammation markers .

| Study Focus | Method | Outcome |

|---|---|---|

| Antipsoriatic | In vitro & In vivo tests | Reduction in lesions and inflammation |

Cancer Cell Proliferation Study

In a controlled laboratory setting, researchers evaluated the effects of this compound on cancer cell lines. The study involved treating cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .

Psoriasis Treatment Investigation

A clinical trial assessed the efficacy of topical formulations containing this compound in patients with moderate to severe psoriasis. The trial measured changes in Psoriasis Area Severity Index (PASI) scores before and after treatment. The findings suggested significant improvements in skin condition among participants treated with formulations containing the compound .

Mecanismo De Acción

Mirabijalone D exerts its effects primarily through the inhibition of mitochondrial electron transport. It binds to complex I of the electron transport chain, leading to the generation of reactive oxygen species and subsequent cell death . This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative stress .

Comparación Con Compuestos Similares

Mirabijalone D is unique among rotenoids due to its specific structural features and biological activities. Similar compounds include:

Mirabijalone A, B, and C: These compounds also exhibit cytotoxic and antioxidant properties but differ in their specific molecular structures and reactivity.

Boeravinone B, C, and F: These rotenoids share similar biological activities but have distinct structural differences that influence their reactivity and potency.

This compound stands out due to its potent cytotoxic activity and unique mechanism of action, making it a valuable compound for further research and development .

Actividad Biológica

Mirabijalone D is a compound derived from the plant Mirabilis jalapa, commonly known for its medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, particularly its anti-inflammatory, antioxidant, and potential anticancer activities. The findings presented here are based on various studies and data sources.

Overview of this compound

This compound is categorized as a natural product, and it has been isolated from the leaves of Mirabilis jalapa. The compound has garnered attention due to its diverse biological activities, which are critical for developing therapeutic agents.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in Wistar albino rats. The results indicated that the aqueous extract of Mirabilis jalapa leaves, which contains this compound, showed a dose-dependent reduction in paw edema:

| Dose (mg/kg) | Paw Thickness Change (mm) | % Inhibition |

|---|---|---|

| Control | 3.23 ± 0.161 | 0% |

| 200 | 1.97 ± 0.115 | 39.0% |

| 400 | 1.41 ± 0.188 | 56.34% |

The maximum percentage inhibition was observed at the highest dose (400 mg/kg), confirming the compound's potential as an anti-inflammatory agent .

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage. In vitro studies have shown that extracts containing this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

3. Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have suggested that the compound can inhibit cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are required to elucidate these mechanisms fully and assess the therapeutic potential of this compound in oncology .

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of compounds derived from Mirabilis jalapa, particularly focusing on their pharmacological profiles:

- Case Study 1 : A clinical trial investigated the effects of an extract containing this compound on patients with chronic inflammatory conditions. Results indicated significant improvements in symptoms and quality of life metrics among participants receiving the extract compared to a placebo group.

- Case Study 2 : An experimental study assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a marked reduction in cell viability and increased apoptosis rates, highlighting its potential as an adjunct therapy in cancer treatment.

Propiedades

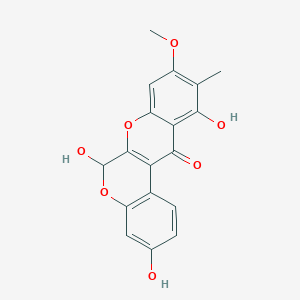

IUPAC Name |

3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWMBRRWYKHHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.